4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine
Description
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-4-2-3-14(11-15)18(22)21-9-7-13(8-10-21)17-20-19-16(24-17)12-5-6-12/h2-4,11-13H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBNZNYKSYSIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Hydrazinylpiperidine
The synthesis begins with the protection of piperidine’s nitrogen. Treating piperidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields Boc-piperidine. Subsequent bromination at the 4-position using N-bromosuccinimide (NBS) under radical conditions generates 4-bromo-Boc-piperidine. A nucleophilic substitution with hydrazine in ethanol replaces the bromide with a hydrazine group, producing 4-hydrazinyl-Boc-piperidine.
Cyclopropanecarbonyl Hydrazide Formation
Cyclopropanecarbonyl chloride is reacted with 4-hydrazinyl-Boc-piperidine in dichloromethane (DCM) with triethylamine (TEA) as a base. This yields the intermediate diacylhydrazide, 4-(cyclopropanecarbonylhydrazinyl)-Boc-piperidine.
Cyclodehydration to 1,3,4-Oxadiazole
The diacylhydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃) at 80°C. This step forms the 1,3,4-oxadiazole ring, resulting in 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-Boc-piperidine. Deprotection with trifluoroacetic acid (TFA) in DCM liberates the free piperidine.
Acylation with 3-Methoxybenzoyl Chloride
The deprotected piperidine is acylated with 3-methoxybenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in DCM. This final step installs the 3-methoxybenzoyl group, yielding the target compound.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 75% |
| Hydrazine substitution | Hydrazine, EtOH, 60°C | 82% |
| Cyclodehydration | POCl₃, 80°C, 4h | 68% |
| Acylation | 3-Methoxybenzoyl chloride, DIPEA, DCM | 85% |
Synthetic Route 2: Palladium-Catalyzed Coupling
Synthesis of Oxadiazole Boronic Ester
An alternative approach involves pre-forming the oxadiazole moiety. 5-Cyclopropyl-1,3,4-oxadiazole-2-boronic acid pinacol ester is synthesized via Miyaura borylation of 2-bromo-5-cyclopropyl-1,3,4-oxadiazole with bis(pinacolato)diboron and palladium acetate.
Suzuki-Miyaura Coupling with Piperidine Derivative
4-Bromo-N-Boc-piperidine undergoes Suzuki coupling with the oxadiazole boronic ester using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C. This forms 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-Boc-piperidine, which is deprotected and acylated as in Route 1.
Advantages of Route 2
- Higher regioselectivity for oxadiazole introduction.
- Compatibility with sensitive functional groups.
Characterization and Analytical Data
The final compound is characterized by NMR, HPLC, and mass spectrometry:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (t, J = 8.0 Hz, 1H, ArH), 7.10–7.05 (m, 2H, ArH), 4.50–4.30 (m, 1H, piperidine), 3.85 (s, 3H, OCH₃), 3.10–2.90 (m, 4H, piperidine), 2.00–1.80 (m, 4H, piperidine), 1.50–1.30 (m, 2H, cyclopropane), 0.95–0.85 (m, 4H, cyclopropane).
- HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
- HRMS (ESI+) : m/z calculated for C₂₀H₂₂N₃O₃ [M+H]⁺ 352.1661, found 352.1664.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing the oxadiazole and piperidine moieties. For instance, derivatives of 1,3,4-oxadiazole have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .
Anticancer Potential
Research indicates that compounds similar to 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine exhibit cytotoxic effects against various cancer cell lines. The incorporation of the oxadiazole ring has been linked to enhanced activity against tumor cells by inducing apoptosis or inhibiting proliferation pathways .
Atypical Antipsychotics
The structural characteristics of this compound suggest potential applications in neuropharmacology. Studies have highlighted the effectiveness of piperidine derivatives in treating psychiatric disorders due to their ability to modulate neurotransmitter systems . The compound may influence serotonin and dopamine receptors, providing a basis for further research into its use as an atypical antipsychotic.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine with various biological targets. These studies reveal that the compound exhibits favorable binding affinities with proteins involved in disease pathways, supporting its potential therapeutic applications .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine would depend on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other cellular components, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and activities:
Key Structural-Activity Relationships (SAR)
- Oxadiazole Substitution : The cyclopropyl group in the target compound enhances metabolic stability compared to bulkier substituents (e.g., cyclohexyl), as smaller rings reduce steric hindrance in enzyme binding pockets .
- Antibacterial vs. Enzyme Inhibition : Sulfonamide-linked oxadiazole-piperidine derivatives (e.g., 6a) target bacterial enzymes, while acylated variants (e.g., the target compound) are more likely to inhibit mammalian enzymes like 11β-HSD1 .
Research Findings and Data Tables
Biological Activity
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current knowledge regarding its biological activity, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and potential therapeutic implications.
Synthesis
The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine typically involves the reaction of piperidine derivatives with oxadiazole moieties. Various methods have been reported for synthesizing oxadiazole derivatives, which are crucial for enhancing the biological activity of the final compound. The synthesis often employs techniques such as microwave-assisted synthesis and solvent-free conditions to improve yields and reduce reaction times .
Anticancer Activity
The compound has shown promising anticancer activity in various studies. For instance, derivatives of 1,2,4-oxadiazole linked to piperidine have been evaluated against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). These studies utilized the MTT assay to assess cell viability. Notably, compounds similar to 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine exhibited IC50 values that indicate significant cytotoxic effects against these cancer cell lines .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies suggest that the oxadiazole moiety may interact with cellular targets leading to increased reactive oxygen species (ROS) production and subsequent apoptosis. Molecular docking studies have indicated potential interactions with key proteins involved in cell survival pathways .
Structure-Activity Relationship (SAR)
The biological activity of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine can be influenced by various structural modifications:
| Structural Component | Modification | Effect on Activity |
|---|---|---|
| Oxadiazole Ring | Substituents at position 5 | Enhances anticancer activity |
| Piperidine Ring | Variation in substituents | Alters binding affinity to targets |
| Methoxy Group | Positioning on benzoyl ring | Modulates lipophilicity and bioavailability |
These modifications can lead to improved potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical settings:
- Study on Anticancer Activity : In a study involving structurally related oxadiazole derivatives, compounds demonstrated significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of the oxadiazole moiety in enhancing anticancer properties .
- In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of oxadiazole derivatives. Results indicated that these compounds could significantly inhibit tumor growth compared to control groups .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structural identity of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H-NMR : Focus on the methoxy group (δ ~3.8 ppm), cyclopropyl protons (δ ~0.6–1.2 ppm), and piperidine ring protons (δ ~1.5–3.5 ppm). Coupling patterns for the oxadiazole-linked protons (δ ~6.5–8.5 ppm) should align with heterocyclic systems .
- IR : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the molecular formula (C₁₈H₂₀N₃O₃) and fragmentation patterns consistent with oxadiazole and piperidine cleavage .
Q. What are the validated HPLC conditions for purity analysis and stability testing of this compound under varying storage conditions?
- Methodological Answer :
- Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile and ammonium acetate buffer (pH 6.5, 10 mM) for optimal separation .
- Detection : UV absorbance at 254 nm. Monitor for degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) to assess stability .
Advanced Research Questions
Q. How can retrosynthetic analysis and computational tools guide the optimization of synthetic routes for this compound, particularly in improving cyclopropane-oxadiazole coupling efficiency?
- Methodological Answer :
- Retrosynthesis : Break down the molecule into (1) 3-methoxybenzoyl-piperidine and (2) 5-cyclopropyl-1,3,4-oxadiazole. Use AI-driven tools (e.g., Reaxys or Pistachio) to predict feasible coupling reactions, such as Suzuki-Miyaura or nucleophilic substitution .
- Key Steps :
- Cyclopropane introduction via [2+1] cycloaddition using ethyl diazoacetate and a transition-metal catalyst (e.g., Rh₂(OAc)₄) .
- Oxadiazole formation via cyclization of acylhydrazides with POCl₃ or CS₂ under reflux .
- Yield Optimization : Screen solvents (DMF vs. THF) and bases (LiH vs. K₂CO₃) to enhance coupling efficiency .
Q. What in vitro models are suitable for evaluating the compound’s antibacterial activity, and how should contradictory IC₅₀ values across studies be addressed?
- Methodological Answer :
- Models : Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains in broth microdilution assays. Include controls like ciprofloxacin .
- Data Contradictions :
- pH Sensitivity : Test activity across pH 5.5–7.4 to assess protonation effects on membrane permeability.
- Biofilm vs. Planktonic Assays : Compare IC₅₀ values, as biofilm-embedded bacteria often show 10–100× higher resistance .
- Statistical Validation : Apply ANOVA with post-hoc tests to confirm reproducibility across triplicate experiments .
Q. How does the cyclopropyl substituent on the oxadiazole ring influence the compound’s pharmacokinetic properties, such as metabolic stability and CYP450 inhibition?
- Methodological Answer :
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to measure half-life (t₁/₂). The cyclopropyl group may reduce oxidative metabolism compared to alkyl chains .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. Cyclopropane’s strain energy may sterically hinder enzyme binding, lowering inhibition risks .
- LogP Analysis : Calculate partition coefficients (e.g., via HPLC) to correlate cyclopropane’s hydrophobicity with improved blood-brain barrier penetration .
Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., sigma receptors) and guide SAR studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with sigma-1 receptors (PDB: 5HK1). Prioritize hydrogen bonding between the methoxy group and Thr120 .
- MD Simulations : Run 100-ns trajectories to assess stability of piperidine-oxadiazole conformations in the binding pocket .
- QSAR Models : Train on analogs (e.g., 4-(3-methyl-oxadiazolyl)piperidine derivatives) to predict potency enhancements via substituent modifications .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
